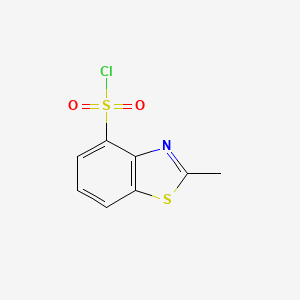
2-Methyl-1,3-benzothiazole-4-sulfonyl chloride
Cat. No. B8789198
M. Wt: 247.7 g/mol
InChI Key: VLWQNWSNCAAZHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04643759
Procedure details


2-Methylbenzothiazole (50 g) was added in a slow, dropwise manner to 86 mL of chlorosulfonic acid at room temperature. When the addition was complete, the dark reaction mixture was heated at 140°-145° C. for about 3 hours. The solution was allowed to cool and was slowly added to a large excess of ice. Insoluble solids were removed by filtration and the aqueous layer was extracted with benzene. Drying and evaporation of the solvent gave an off-white solid which was shown by 1H NMR analysis to consist of a mixture of sulfonyl chlorides, presumably the 4-, 6-, and 7-isomers. This crude material was recrystallized three times from hexane to remove the 6-isomer as a white solid, m.p. 100°-102° C. The combined mother liquors were concentrated to give a dark yellow oil which was carried on to the next step without further purification.


[Compound]
Name
sulfonyl chlorides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[S:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[Cl:11][S:12](O)(=[O:14])=[O:13]>>[CH3:1][C:2]1[S:3][C:4]2[C:5](=[C:7]([S:12]([Cl:11])(=[O:14])=[O:13])[CH:8]=[CH:9][CH:10]=2)[N:6]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1SC2=C(N1)C=CC=C2
|
|
Name
|
|
|
Quantity
|
86 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClS(=O)(=O)O
|
Step Two
[Compound]
|
Name
|
sulfonyl chlorides
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
When the addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the dark reaction mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated at 140°-145° C. for about 3 hours
|
|
Duration
|
3 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was slowly added to a large excess of ice
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Insoluble solids were removed by filtration
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with benzene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Drying
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporation of the solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave an off-white solid which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This crude material was recrystallized three times from hexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the 6-isomer as a white solid, m.p. 100°-102° C
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The combined mother liquors were concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a dark yellow oil which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was carried on to the next step without further purification
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC=1SC=2C(N1)=C(C=CC2)S(=O)(=O)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
